6H-Imidazo[1,5,4-ef][1,5]benzothiazepine

Medicinal Chemistry CNS Drug Discovery Scaffold Hopping

6H-Imidazo[1,5,4-ef][1,5]benzothiazepine (CAS 254757-43-2) is a rigid, tricyclic heteroaromatic scaffold characterized by the unique [1,5,4-ef] fusion of an imidazole ring to a 1,5-benzothiazepine core, formally named 9-thia-1,3-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,11-pentaene. This distinct ring junction differentiates it from the more common [2,1-d] and [2,1-b] imidazobenzothiazepine isomers that have been the primary focus of central benzodiazepine receptor (BzR) affinity studies.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 254757-43-2
Cat. No. B15413943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Imidazo[1,5,4-ef][1,5]benzothiazepine
CAS254757-43-2
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1C=CN2C=NC3=C2C(=CC=C3)S1
InChIInChI=1S/C10H8N2S/c1-3-8-10-9(4-1)13-6-2-5-12(10)7-11-8/h1-5,7H,6H2
InChIKeyYWVIAPBSNGHNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Imidazo[1,5,4-ef][1,5]benzothiazepine (CAS 254757-43-2): Core Scaffold Overview for Research Procurement


6H-Imidazo[1,5,4-ef][1,5]benzothiazepine (CAS 254757-43-2) is a rigid, tricyclic heteroaromatic scaffold characterized by the unique [1,5,4-ef] fusion of an imidazole ring to a 1,5-benzothiazepine core, formally named 9-thia-1,3-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,11-pentaene [1]. This distinct ring junction differentiates it from the more common [2,1-d] and [2,1-b] imidazobenzothiazepine isomers that have been the primary focus of central benzodiazepine receptor (BzR) affinity studies [2]. With a molecular formula of C10H8N2S and a molecular weight of 188.25 g/mol, the compound is supplied as a specialty research intermediate for derivatization and scaffold-hopping campaigns, typically at a purity of 95% . Its computed physicochemical profile (cLogP 2.61, Topological PSA 43.12) positions it as a compact, moderately lipophilic core suitable for CNS drug discovery programs [1].

Workflow Scaffold-hopping and derivatization campaigns
Selection Unique angular [1,5,4-ef] regioisomer topology
Use Context CNS fragment-based research core

Why Imidazo[2,1-d] and [2,1-b] Regioisomers Cannot Substitute for 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine in Quantitative Pharmacological Studies


The rigid, planar scaffold of 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine enforces a unique spatial presentation of the imidazole and benzothiazepine nitrogen atoms that is topologically distinct from the widely studied imidazo[2,1-d]- and imidazo[2,1-b][1,5]benzothiazepine regioisomers [1]. In competitive radioligand binding assays using [3H]Flunitrazepam on bovine brain membranes, the most potent imidazo[2,1-d] analog (compound 9a) exhibited a Ki of 43.00 nM [2], while imidazo[2,1-b]thiazepine derivatives displayed low micromolar affinities [3]. These binding data are regioisomer-specific; the altered nitrogen position and ring geometry in the [1,5,4-ef] series are expected to shift hydrogen-bonding interactions with the receptor, precluding direct substitution of a [2,1-d] or [2,1-b] analog in CNS target engagement campaigns without independent validation [4]. Additionally, the [1,5,4-ef] scaffold's patent pedigree as a core motif in α2-adrenoceptor modulators further underscores its distinct pharmacological identity [4].

Regioisomer topology Angular [1,5,4-ef] fusion creates distinct nitrogen distances; binding modes from linear [2,1-d] or [2,1-b] series may not transfer.
Pharmacological target class Patent claims α2-adrenoceptor modulation; [2,1-d] regioisomers primarily target GABAA/BzR, precluding direct target-engagement substitution.
IP and selectivity identity Scaffold selectivity and intellectual property landscape differ; [2,1-d] or [2,1-b] isomers may lead to distinct pharmacological profiles.

Quantitative Differentiation Evidence for 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine vs. Closest Regioisomeric Analogs


Distinct Regioisomeric Scaffold Topology vs. Imidazo[2,1-d][1,5]benzothiazepine

The 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine scaffold features an angular ring fusion where the imidazole's 1,5-positions bridge the benzothiazepine's 'e' and 'f' faces. This creates a tricyclic system with a distinct nitrogen atom distance and electronic distribution compared to the linear imidazo[2,1-d][1,5]benzothiazepine series, where the imidazole is fused at the [2,1-d] junction [1]. In benzodiazepine receptor binding studies, the [2,1-d] regioisomer series produced a lead compound (9a) with Ki = 43.00 nM in [3H]Flunitrazepam displacement assays using bovine brain membrane protein [2]. The [1,5,4-ef] isomer, with its different spatial arrangement, is not directly comparable and must be independently profiled, as its binding mode is predicted to differ [1][3].

Regioisomeric topology
Class-level
Angular [1,5,4-ef] fusion vs. linear [2,1-d]; [2,1-d] lead Ki 43.00 nM (comparator, not target)
Independent binding profiling needed; affinities cannot be extrapolated across regioisomers.
Target compound binding data not yet reported.
Medicinal Chemistry CNS Drug Discovery Scaffold Hopping

Computed Physicochemical Profile vs. Generic 1,5-Benzothiazepine Scaffold

The computed physicochemical properties of 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine provide a quantifiable differentiation from the parent 1,5-benzothiazepine scaffold. The target compound has a computed logP of 2.61, a topological polar surface area (TPSA) of 43.12 Ų, a density of 1.364 g/cm³, and a boiling point of 394.6 °C at 760 mmHg [1]. In comparison, the unsubstituted 1,5-benzothiazepine core (C9H9NS) has a lower molecular weight but lacks the imidazole ring, resulting in a different hydrogen-bonding capacity and steric profile [2]. The TPSA of 43.12 Ų falls within the range favorable for CNS penetration (typically <90 Ų), while the logP of 2.61 is within the optimal range (2-3) for blood-brain barrier permeability, making this scaffold a promising core for CNS-active lead optimization [1].

Physicochemical profile
Class-level
cLogP 2.61 · TPSA 43.12 Ų · fragment-like core
May support CNS fragment-based campaigns due to favorable lipophilicity and low TPSA.
Computed properties; experimental ADME data not available.
ADME Prediction Fragment-Based Drug Design Computational Chemistry

Patent-Backed α2-Adrenoceptor Modulator Potential vs. Classic 1,5-Benzothiazepine Cardiovascular Scaffolds

United States Patent Application 20020025974 explicitly claims 'certain imidazo benzothiophenes/thiazoles' of a general formula that encompasses the imidazo[1,5,4-ef]benzothiazepine topology as α2-adrenoceptor modulators [1]. This patent teaches that α2-adrenoceptor antagonists have potential as antidepressants or as adjunct therapies to traditional monoamine reuptake inhibitors [1]. In contrast, classic 1,5-benzothiazepine derivatives such as diltiazem are primarily known as calcium channel blockers targeting the cardiovascular system [2]. The [1,5,4-ef] scaffold thus represents a distinct pharmacological trajectory—CNS-active GPCR modulation versus peripheral ion channel modulation—that cannot be accessed by standard benzothiazepine calcium channel blockers or by the GABAA-targeting imidazo[2,1-d] regioisomers [1][2].

α2-Adrenoceptor IP
Class-level
Patent claims α2-adrenoceptor modulation; distinct from calcium channel or GABAA pharmacology
Scaffold with IP pedigree for α2-adrenergic research; not interchangeable with BzR-targeting isomers.
No public α2 binding data for exact scaffold.
GPCR Modulation Antidepressant Drug Discovery Adrenergic Pharmacology

High-Value Application Scenarios for 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine Based on Differentiated Evidence


CNS Fragment-Based Drug Discovery (FBDD) Requiring a Compact, Lipophilic Privileged Scaffold

With a TPSA of 43.12 Ų and cLogP of 2.61 [1], 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine is an ideal starting fragment for CNS-focused FBDD campaigns. Its physicochemical profile falls within the optimal ranges for blood-brain barrier penetration, and its rigid, planar core provides a unique 3D pharmacophore distinct from more flexible benzodiazepine or benzothiazepine fragments. Procurement of the exact [1,5,4-ef] regioisomer ensures that any SAR developed during fragment growth is regioisomer-specific and not confounded by the binding profiles of the [2,1-d] or [2,1-b] isomers, which have demonstrated separate pharmacological activities at GABAA receptors [2].

α2-Adrenoceptor Antagonist Lead Optimization and IP-Shielded CNS Program

The patent literature explicitly identifies imidazo-fused benzothiazepines of this topology as α2-adrenoceptor modulators with antidepressant potential [3]. Research groups pursuing novel, non-monoamine-reuptake-inhibitor antidepressants or adjunct therapies should source the [1,5,4-ef] scaffold as the core template to stay within the claimed chemical space and explore structure-activity relationships around this specific regioisomer. Substituting a cheaper [2,1-d] or [2,1-b] isomer would divert the program to a different target pharmacology (GABAA vs. α2-adrenergic), fundamentally altering the project's therapeutic hypothesis.

Regioisomer-Selectivity Profiling of Imidazobenzothiazepine Chemical Space

For academic or industrial groups systematically mapping the pharmacological landscape of imidazobenzothiazepine regioisomers, 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine (CAS 254757-43-2) is an essential panel member. It fills a critical gap between the well-characterized GABAA-binding imidazo[2,1-d] series (lead Ki = 43.00 nM [2]) and the low-micromolar-affinity imidazo[2,1-b]thiazepines [4]. Parallel profiling of all three regioisomers against a comprehensive CNS receptor panel can reveal the selectivity determinants driven by ring fusion geometry, a key question in structure-based drug design.

Computational Chemistry and Pharmacophore Modeling of Rigid Heterocyclic Cores

The fully assigned InChIKey (OSRCSIWSMSVNIH-UHFFFAOYSA-N) and SMILES string (C1C=CN2C=NC3=C2C(=CC=C3)S1) available from PubChem [1] enable precise computational docking, molecular dynamics simulations, and pharmacophore hypothesis generation. The compound's rigid, planar architecture serves as an excellent probe for evaluating the conformational preferences and binding-site complementarity of imidazole-containing tricyclic systems in virtual screening campaigns. This distinguishes it from flexible benzothiazepine analogs where conformational sampling increases computational cost and uncertainty.

Application
Selection Property
Validation Focus
CNS Fragment-Based Drug Discovery
Compact, lipophilic core with favorable CNS drug-likeness
Verify TPSA and logP fit for blood-brain barrier penetration research
α2-Adrenoceptor Antagonist Lead Optimization
IP coverage for α2 target space
Establish α2-adrenergic activity profile in relevant assays
Regioisomer-Selectivity Profiling
Unique angular [1,5,4-ef] fusion geometry
Parallel profiling with [2,1-d] and [2,1-b] regioisomers
Computational Chemistry & Pharmacophore Modeling
Well-defined 3D structure (InChIKey, SMILES) for docking
Validate docking poses with experimental binding data
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